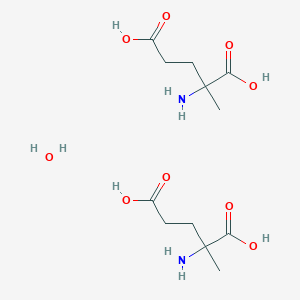

2-Methyl glutamic acid hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71746-73-1 |

|---|---|

Molecular Formula |

C12H24N2O9 |

Molecular Weight |

340.33 g/mol |

IUPAC Name |

2-amino-2-methylpentanedioic acid;hydrate |

InChI |

InChI=1S/2C6H11NO4.H2O/c2*1-6(7,5(10)11)3-2-4(8)9;/h2*2-3,7H2,1H3,(H,8,9)(H,10,11);1H2 |

InChI Key |

SNSOJVQPIOJIDK-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)(C(=O)O)N.CC(CCC(=O)O)(C(=O)O)N.O |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)N.CC(CCC(=O)O)(C(=O)O)N.O |

Origin of Product |

United States |

Nomenclature and Stereochemical Aspects of 2 Methylglutamic Acid Hemihydrate

Chirality and Stereoisomeric Forms: DL-Racemate, (R)- and (S)-Enantiomers

2-Methylglutamic acid, a derivative of the amino acid glutamic acid, possesses a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxyl group, a methyl group, and the rest of the carbon chain. ontosight.aiwou.eduphysicsandmathstutor.com This chirality means that the molecule is non-superimposable on its mirror image, leading to the existence of stereoisomers. wou.edulibretexts.org Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org

The key stereoisomeric forms of 2-methylglutamic acid are the (R)- and (S)-enantiomers. Enantiomers are a specific type of stereoisomer that are mirror images of each other. wou.edulibretexts.org These enantiomers have nearly identical physical properties, making them difficult to separate. wou.edu However, they differ in their interaction with plane-polarized light and with other chiral molecules, such as enzymes and receptors in biological systems. wou.edu

A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a DL-racemate or racemic mixture. ontosight.ai This is often denoted with the prefix "DL-" before the compound name. ontosight.ai The hemihydrate form indicates the presence of one molecule of water for every two molecules of 2-methylglutamic acid in the crystal structure. cymitquimica.comrmuu.com

The different stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left). For 2-methylglutamic acid, the substituents on the chiral C2 carbon are prioritized based on atomic number.

| Stereoisomer | Description |

| (S)-2-Methylglutamic acid | The L-form of the molecule. nih.gov |

| (R)-2-Methylglutamic acid | The D-form of the molecule. nih.gov |

| DL-2-Methylglutamic acid | A 1:1 racemic mixture of the (S) and (R) enantiomers. ontosight.ai |

| DL-2-Methylglutamic acid hemihydrate | A racemic mixture that incorporates a half-molecule of water per molecule of the acid. cymitquimica.comrmuu.comchemicalbook.com |

Conformational Analysis of Isomers in Solution and Solid State

The biological activity and interactions of 2-methylglutamic acid isomers are not only determined by their absolute configuration but also by their conformational flexibility. Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. washington.eduyoutube.com

In solution, molecules like 2-methylglutamic acid are not static but exist as an equilibrium of different conformations. The preferred conformations are influenced by factors such as steric hindrance, electrostatic interactions, and hydrogen bonding. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling are powerful tools used to study the conformational preferences of these molecules in aqueous environments. nih.govresearchgate.net

The solid-state conformation is determined by X-ray crystallography and reveals the molecule's structure within a crystal lattice. In the solid state, intermolecular forces play a significant role in dictating the observed conformation. For instance, studies on analogues have shown that a folded conformation can be adopted in the solid state. nih.gov The crystal structure of DL-2-methylglutamic acid hemihydrate would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the (R) and (S)-enantiomers and water molecules within the crystal.

Research on the enantiomers of 2-methylglutamate has highlighted differences in their biological transport and metabolism. For example, (S)-2-methylglutamate was found to be efficiently transported into brain synaptosomes and released upon membrane depolarization, similar to endogenous L-glutamate, while the (R)-enantiomer was transported less efficiently and not released. nih.gov This suggests that the specific three-dimensional shape of the (S)-isomer is crucial for its recognition by transport proteins.

| Parameter | Solution State | Solid State |

| Determining Factors | Intramolecular forces (steric hindrance, electrostatic interactions, hydrogen bonding), solvent interactions. nih.gov | Intermolecular forces (crystal packing), intramolecular forces. nih.gov |

| Dominant Conformations | Exists as an equilibrium of various conformers. nih.gov | Typically a single, more rigid conformation is adopted. nih.gov |

| Analytical Techniques | NMR Spectroscopy, Molecular Dynamics (MD) simulations. nih.govresearchgate.net | X-ray Crystallography. nih.gov |

Advanced Synthetic Methodologies for 2 Methylglutamic Acid and Its Derivatives

General Synthetic Routes for Substituted Glutamic Acid Analogues

The synthesis of substituted glutamic acid analogues, including 2-methylglutamic acid, often commences from readily available precursors like L-pyroglutamic acid. nih.govgoogle.comgoogle.com A common strategy involves the protection of the amino and carboxylic acid groups of the starting material, followed by the introduction of the desired substituent at a specific position. google.comgoogle.com For instance, the synthesis of 4-methylene-L-pyroglutamic acid can be achieved by first protecting the nitrogen and carboxylic acid functionalities of L-pyroglutamic acid. google.com This is followed by a series of reactions to introduce the methylene (B1212753) group, and subsequent deprotection and ring-opening to yield the final product. google.comgoogle.com

Another approach involves the alkylation of glutamic acid derivatives. For example, treating N-p-nitrobenzoyl L- or D-glutamic acid diester with lithium bis(trimethylsilyl)amide generates an enolate that can react with alkyl halides to produce 4-alkylated glutamic acid derivatives with high diastereoselectivity. researchgate.net Similarly, N-(benzenesulfonyl)-L-glutamic acid can be converted to its acid chloride and then reacted with various nucleophiles to generate a library of substituted analogues. nih.gov

A variety of synthetic methods have been developed for different substituted glutamic acid analogues. Some examples include:

N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides): Synthesized by condensing L-glutamic acid with benzenesulfonyl chloride, followed by conversion to the acid chloride and reaction with p-substituted phenylhydrazines. nih.gov

1-(benzenesulfonyl)-5-oxopyrrolidine 2-carboxamides: Achieved by reacting the corresponding acid chloride with amines. nih.gov

γ-methyleneglutamine: Synthesized from L-pyroglutamic acid through a multi-step process involving protection, methylenation, and ring-opening. nih.gov

Table 1: General Synthetic Routes for Substituted Glutamic Acid Analogues

| Analogue | Precursor | Key Synthetic Steps |

|---|

Stereoselective Synthetic Approaches for Enantiopure Forms

The biological activity of 2-methylglutamic acid is highly dependent on its stereochemistry, necessitating the development of stereoselective synthetic methods to obtain enantiomerically pure forms. nih.gov Various strategies have been employed, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

One approach involves the separation of racemic mixtures. nih.gov However, stereospecific synthesis from chiral precursors is often preferred. For instance, (S)-2MeGlu has been synthesized through multiple distinct routes. nih.gov The enzymatic synthesis of (S)-α-methyl-L-glutamine can be achieved using glutamine synthetase. nih.gov This enzyme also facilitates the stereoselective conversion of the (S)-enantiomer of 2-methylglutamic acid to 2-methylglutamine. nih.gov

Chiral pool synthesis, starting from readily available chiral molecules like serine derivatives, is another powerful strategy. nih.gov For example, the synthesis of nonracemic hydroxyglutamic acids has been achieved using protected serine aldehydes as starting materials. nih.gov The synthesis of (2S,4R)- and (2S,4S)-4-methylglutamic acid has been accomplished in a single synthetic scheme, yielding bioactive and enantiomerically pure epimers. researchgate.net

Table 2: Stereoselective Synthetic Approaches for Enantiopure Forms of 2-Methylglutamic Acid and its Analogues

| Enantiomer | Synthetic Method | Key Features |

|---|

Incorporation into Peptide Structures and Peptidomimetics

The incorporation of 2-methylglutamic acid and its analogues into peptide chains is a key strategy for developing peptidomimetics with enhanced properties. nih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability. nih.govnih.gov

The introduction of constraints, such as those provided by cyclic amino acids or N-alkylation, can help to define the bioactive conformation of a peptide. nih.gov For example, Nα-methylation is a common modification that can lead to peptidomimetics with improved biological activity. nih.gov The synthesis of N-methylamino acids compatible with solid-phase peptide synthesis has been developed, facilitating their incorporation into peptide chains. nih.gov

The (2S,3R)-stereoisomer of 3-methylglutamate has been identified in nonribosomal lipopeptide antibiotics like daptomycin. nih.gov Studies have shown that the methylation step in the biosynthesis of these compounds occurs before peptide assembly, and the corresponding adenylation domain of the nonribosomal peptide synthetase is specific for the (2S,3R)-isomer. nih.gov This understanding can be harnessed to engineer novel lipopeptides with modified glutamate (B1630785) residues. nih.gov

Derivatization for Functional Material and Conjugate Synthesis

The functional groups of 2-methylglutamic acid, namely the amino and carboxylic acid moieties, provide handles for derivatization and conjugation to other molecules. This allows for the synthesis of functional materials and conjugates with tailored properties.

For instance, analogues of glutamic acid are available with various protecting groups, such as Fmoc and OAll, which are suitable for peptide synthesis and other derivatization reactions. anaspec.com The synthesis of L-γ-methylene glutamic acid and its analogues has been developed with applications in creating flavor-enhanced food products and beverages. google.com

Furthermore, the synthesis of diquinanes and triquinanes, which can be seen as complex derivatives, has been achieved through cyclopentannulation reactions. acs.org This highlights the versatility of synthetic methodologies in creating structurally diverse molecules based on a core scaffold.

Sophisticated Structural Characterization and Spectroscopic Probes

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons. In the context of 2-methylglutamic acid, EPR has been instrumental in characterizing the effects of ionizing radiation.

When solid 2-methylglutamic acid hemihydrate is exposed to gamma radiation, the high-energy photons interact with the molecules, leading to the formation of paramagnetic species, primarily free radicals. rad-journal.orgmdpi.comcore.ac.uk The process of irradiating crystalline amino acids at low temperatures, such as that of liquid nitrogen, and subsequently warming them allows for the study of these radiation-induced changes. core.ac.uk The absorption of radiation energy can lead to the formation of free radicals, which are metastable and temperature-sensitive. core.ac.uk

The primary mechanisms of interaction between ionizing radiation and amino acids involve processes like deamination (loss of an amino group) and decarboxylation (loss of a carboxyl group). rad-journal.org In the solid state, the mobility of the resulting radical species is restricted, allowing for their detection and characterization by EPR spectroscopy. Studies on various amino acids have shown that they exhibit significant resistance to radiation, though the presence of other substances like silica (B1680970) can accelerate decomposition. rad-journal.orgnih.gov The damage is often initiated by hydroxyl radicals (•OH) generated from water, which react rapidly with the amino acid. mdpi.com

EPR spectroscopy is not only capable of detecting the presence of radicals but also provides detailed information about their electronic structure through the analysis of g-values and hyperfine coupling constants. nih.govresearchgate.net The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. researchgate.net Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei. nih.gov

In the case of irradiated amino acids, the resulting radicals are often carbon-centered, formed by the abstraction of a hydrogen atom. nih.gov The specific hyperfine coupling constants observed in the EPR spectrum allow for the identification of the exact location of the unpaired electron within the molecule. For instance, the interaction with nitrogen or oxygen atoms can significantly influence the g-anisotropy. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental EPR data to refine the structural models of the radical species and understand the distribution of the unpaired electron's spin density. researchgate.net Advanced techniques like Electron-Nuclear Double Resonance (ENDOR) can provide even more precise measurements of hyperfine couplings, aiding in the definitive identification of the radical structures. nih.gov

The table below presents hypothetical EPR data for a radical species derived from 2-methylglutamic acid, illustrating the type of information obtained from such studies.

| Parameter | Value | Interpretation |

| g-value | 2.0036 | Characteristic of a carbon-centered radical. |

| a(Hα) | 2.2 mT | Hyperfine coupling constant for the alpha-proton. |

| a(Hβ) | 3.5 mT | Hyperfine coupling constant for the beta-protons. |

| a(N) | 0.5 mT | Hyperfine coupling constant for the nitrogen nucleus. |

This table is illustrative and does not represent experimentally verified data for 2-methylglutamic acid hemihydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for probing the structure, dynamics, and interactions of molecules in solution and the solid state.

The conformation of 2-methylglutamic acid in solution is a critical determinant of its biological activity. 1H and 13C NMR spectroscopy, coupled with molecular modeling, has been used to investigate the preferred conformations of glutamic acid analogs in aqueous solutions. rsc.orgrsc.orgresearchgate.netnih.govnih.gov The analysis of nuclear Overhauser effects (NOEs) and J-coupling constants provides information about through-space and through-bond interactions, respectively, which are dependent on the molecule's geometry. nih.govubc.ca

For flexible molecules like 2-methylglutamic acid, the structure in solution is best described as an ensemble of interconverting conformers. researchgate.net The relative populations of these conformers are influenced by factors such as steric effects, hydrogen bonding, and electrostatic interactions. rsc.orgnih.gov The presence of the methyl group at the C2 position introduces additional steric constraints that influence the conformational landscape compared to unsubstituted glutamic acid. researchgate.net The conformational preferences can be described by the backbone torsion angles, χ1 and χ2, and the distances between the functional groups. rsc.orgnih.gov

The following table summarizes key NMR parameters and their conformational implications for a glutamic acid analog.

| NMR Parameter | Information Gained |

| 1H Chemical Shifts | Provides information about the electronic environment of each proton. ubc.ca |

| 13C Chemical Shifts | Offers insights into the carbon skeleton and hybridization. rsc.org |

| 3JHH Coupling Constants | Related to the dihedral angle between vicinal protons, used to determine torsional angles. nih.govubc.ca |

| Nuclear Overhauser Effects (NOEs) | Indicates through-space proximity between protons, helping to define the overall molecular shape. researchgate.net |

This table provides a general overview of the application of NMR parameters in conformational analysis.

Isotope labeling, particularly with stable isotopes like 13C and 15N, is a powerful strategy for tracing the metabolic fate of molecules in biological systems. creative-proteomics.comnumberanalytics.commedchemexpress.com In metabolic flux analysis (MFA), cells are supplied with an isotopically labeled substrate, such as [U-13C5]glutamine, and the distribution of the label in downstream metabolites is monitored by NMR or mass spectrometry. nih.govnih.govnih.gov This allows for the quantification of the rates (fluxes) of metabolic pathways. numberanalytics.comnih.govrsc.org

For 2-methylglutamic acid, isotope labeling could be used to study its transport and metabolism in cells. nih.gov For example, by using 13C-labeled 2-methylglutamic acid, researchers could track its conversion to other molecules and determine which metabolic pathways it enters. nih.govnih.gov The choice of the specific labeling pattern (e.g., labeling at C1, C5, or uniformly) can provide detailed information about specific reactions. nih.gov While direct studies on 2-methylglutamic acid hemihydrate are not extensively reported, the principles of MFA are broadly applicable. medchemexpress.comnih.govyoutube.com

NMR spectroscopy is not limited to static structures; it can also provide valuable insights into molecular dynamics over a wide range of timescales. nih.govacs.org For 2-methylglutamic acid, this includes the rotation of the methyl group, the flexibility of the carbon backbone, and intermolecular interactions with solvent molecules or other solutes. nih.gov

NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium after being perturbed, are sensitive to molecular motions. acs.org The analysis of relaxation parameters like T1 (spin-lattice relaxation time) and T2 (spin-spin relaxation time) can provide information about the correlation times for different motions within the molecule. Furthermore, NOE data can reveal specific intermolecular interactions, for instance, by observing NOEs between the solute and solvent molecules. researchgate.net Molecular dynamics (MD) simulations are often used in conjunction with NMR data to generate a more detailed and dynamic picture of the molecule's behavior in solution. researchgate.netacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within 2-Methyl glutamic acid hemihydrate—the carboxylic acids, the primary amine, the methyl group, and the water of hydration—absorbs and scatters light at characteristic frequencies, providing a unique spectroscopic fingerprint.

The analysis of these spectra allows for the identification and confirmation of the compound's structure. The presence of the water molecule in the hemihydrate form is typically confirmed by broad O-H stretching bands in the IR spectrum. The vibrational modes of the amino acid itself can be assigned based on extensive studies of related molecules like L-glutamic acid and its derivatives. researchgate.netrasayanjournal.co.in For instance, the carbonyl (C=O) stretching vibrations of the two carboxylic acid groups are particularly sensitive to their chemical environment, including hydrogen bonding.

Key vibrational modes for this compound include:

O-H Stretching: Broad bands in the IR spectrum, typically in the 3500-3200 cm⁻¹ region, indicating hydrogen-bonded O-H groups from the carboxylic acid and the water of hydration.

N-H Stretching: Occurring in the 3200-3000 cm⁻¹ range, characteristic of the primary amine group.

C-H Stretching: Sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ corresponding to the methyl and methylene (B1212753) groups. rasayanjournal.co.in

C=O Stretching: Strong absorptions around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl groups.

N-H Bending: Found near 1600 cm⁻¹.

C-N Stretching: Typically observed in the 1250-1020 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies based on data from analogous compounds. rasayanjournal.co.inresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid / Water | 3500 - 3200 | IR |

| N-H Stretch | Amine | 3200 - 3000 | IR, Raman |

| C-H Stretch | Alkyl (Methyl/Methylene) | 3000 - 2850 | IR, Raman |

| C=O Stretch | Carboxylic Acid | 1750 - 1700 | IR |

| N-H Bend | Amine | 1650 - 1580 | IR |

| C-N Stretch | Amine | 1250 - 1020 | IR, Raman |

Mass Spectrometry (MS) for Structural Elucidation and Isotopomer Resolution

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. For 2-Methyl glutamic acid (anhydrous), the molecular formula is C₆H₁₁NO₄, corresponding to a molecular weight of approximately 161.16 g/mol . nih.govepa.gov

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. Under ESI conditions, the molecule is typically observed as a protonated species [M+H]⁺ at m/z 162. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragment ions that help to confirm the structure. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the cleavage of bonds adjacent to the amine group.

A significant advancement in the analysis of glutamate (B1630785) and its analogs is the ability to resolve isotopomers—molecules that differ only in their isotopic composition (e.g., ¹³C vs. ¹²C). Recent methods using high-resolution mass spectrometry can now report on all 32 possible glutamate isotopomers from a small sample size. nih.gov This technique provides unparalleled specificity in metabolic studies by discriminating between biochemical pathways that may produce the same number of ¹³C labels but at different positions within the molecule. nih.gov Furthermore, liquid chromatography-mass spectrometry (LC-MS/MS) has been effectively used to resolve the (R) and (S) enantiomers of 2-methylglutamate, allowing for stereoselective tracking of its transport and metabolism in biological systems. nih.gov

The table below outlines potential mass fragments for 2-Methyl glutamic acid based on known fragmentation of glutamic acid. thermofisher.commassbank.eu

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 162 | [M+H]⁺ | - |

| 144 | [M+H - H₂O]⁺ | H₂O |

| 116 | [M+H - HCOOH]⁺ | HCOOH |

| 98 | [M+H - HCOOH - H₂O]⁺ | HCOOH + H₂O |

| 84 | Immonium Ion fragment | C₂H₅O₂ + H₂O |

Advanced Spectroscopic Techniques in Chemical and Materials Analysis

Beyond standard IR and MS, a variety of advanced spectroscopic techniques offer deeper insights into the chemical and material properties of this compound.

In Situ Attenuated Total Reflectance IR (ATR-IR) Spectroscopy: This surface-sensitive technique allows for the study of the molecule's adsorption onto materials like titanium dioxide. Studies on glutamic acid have shown it can adopt multiple distinct structures upon adsorption, with binding constants that can be modeled, providing crucial information for applications in biomaterials and biocompatibility. nih.gov

Optical Trapping Raman Spectroscopy: This innovative method combines Raman spectroscopy with optical tweezers, enabling the analysis of molecules within microscopic environments, such as encapsulated within liposomes. nih.gov It allows for the detection and quantification of compounds like glutamate in very small volumes, which could be applied to study the release or transport of 2-Methyl glutamic acid at a single-vesicle level. nih.gov

Methyl-Specific Isotope Labeling and NMR Spectroscopy: While NMR is not detailed in the preceding sections, its combination with methyl-specific isotope labeling is a powerful advanced technique. By selectively introducing ¹³C and ²H isotopes into the methyl group of 2-Methyl glutamic acid, NMR spectroscopy can be used to study its interactions and metabolic fate within complex biological systems, such as membrane proteins, with high precision and resolution. nih.gov This approach is particularly valuable for tracking the specific metabolic transformations of the introduced methyl group.

These advanced methods, by providing information on surface interactions, single-vesicle contents, and specific atomic positions, complement the foundational data from IR and MS to build a complete and sophisticated understanding of this compound.

Crystallographic Studies and Intermolecular Interactions

Single-Crystal X-ray Diffraction Analysis of 2-Methylglutamic Acid Hemihydrate

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. Analysis of DL-2-methylglutamic acid hemihydrate has provided precise data on its crystal system, space group, and unit cell dimensions. iucr.org

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as C2/c. iucr.org This information defines the symmetry elements present within the crystal's unit cell. The determination of the structure was based on 1870 unique reflections, achieving a final R-factor of 0.046, which indicates a high-quality refinement of the crystal structure. iucr.org The study confirmed that the compound exists as a zwitterion in its crystalline state. iucr.org

Below are the detailed crystallographic parameters for DL-2-Methylglutamic acid hemihydrate. iucr.org

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO₄·½H₂O |

| Molecular Weight | 170.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 21.466(5) Å |

| b | 8.233(2) Å |

| c | 10.573(3) Å |

| β | 119.81(1)° |

| Volume (U) | 1621 ų |

| Z (Molecules per unit cell) | 8 |

| Density (calculated, Dx) | 1.39 Mg m⁻³ |

| Density (measured, Dm) | 1.39 Mg m⁻³ |

| Melting Point | 429(2) K (156 °C) |

Data sourced from Derricott & Trotter (1979). iucr.org

Elucidation of Solid-State Conformation and Crystal Packing Motifs

The conformation of a molecule in the solid state can differ significantly from its state in solution. X-ray diffraction studies reveal that in the crystal lattice, the 2-methylglutamic acid molecule exists as a zwitterion, with a proton transferred from a carboxylic acid group to the amino group. iucr.org

A key conformational feature of 2-methylglutamic acid hemihydrate is the arrangement of its side chain. The side chain adopts a trans conformation. iucr.org This is notably different from the parent L-glutamic acid, which exhibits a gauche conformation in its crystalline forms. iucr.org This difference in side-chain torsion angles highlights the subtle but significant structural impact of the methyl group at the alpha-carbon.

Comprehensive Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

Hydrogen bonds are the primary directional forces responsible for the supramolecular architecture of 2-methylglutamic acid hemihydrate. rsc.org The zwitterionic nature of the molecule provides strong hydrogen bond donors (the protonated amino group, -NH₃⁺) and acceptors (the carboxylate groups, -COO⁻).

Investigation of Water Molecule Integration within Crystal Lattices

The hemihydrate designation indicates the presence of one water molecule for every two molecules of 2-methylglutamic acid. The crystallographic analysis shows that this water molecule is not merely trapped within voids but is a critical and fully integrated component of the crystal lattice. researchgate.net

Co-crystallization Studies with Biological Macromolecules or Metal Complexes

Co-crystallization is a technique used to form a single crystalline material from two or more different molecular components. While 2-methylglutamic acid is known to be biologically active and can interact with the active sites of enzymes like glutamate (B1630785) decarboxylase, detailed co-crystallization studies are not widely reported in the literature. cymitquimica.com The formation of co-crystals with biological macromolecules or metal complexes, followed by single-crystal X-ray diffraction analysis, would be necessary to structurally characterize these interactions in the solid state. At present, there is a lack of specific crystallographic reports on co-crystals of 2-methylglutamic acid hemihydrate with such partners.

Computational Chemistry and Molecular Systems Analysis

Molecular Modeling and Simulation for Conformational Preferences in Solution

The three-dimensional structure of 2-Methyl glutamic acid hemihydrate in solution is not static but exists as an ensemble of different conformations. Molecular modeling and simulation are crucial for understanding these conformational preferences, which in turn dictate the molecule's biological activity.

Conformational analysis of glutamic acid and its derivatives has been a subject of theoretical studies. An exhaustive conformational analysis performed on glutamic acid at the B3LYP/cc-pVTZ level of theory has identified nine families of structures based on their dihedral angles. science.gov These studies have investigated neutral, zwitterionic, protonated, and deprotonated forms in solution, often using a polarizable continuum model (PCM) to mimic the aqueous environment. science.gov The introduction of a methyl group at the second carbon position in 2-Methyl glutamic acid is expected to influence the conformational landscape by introducing steric hindrance and altering the electronic distribution, thereby affecting the relative stability of different conformers. While specific studies on the conformational preferences of this compound in solution are not extensively documented, the methodologies applied to glutamic acid provide a clear framework for such investigations.

Table 1: Key Dihedral Angles in Glutamic Acid for Conformational Analysis

| Dihedral Angle | Description | Expected Influence of 2-Methyl Group |

|---|---|---|

| ψ (N-Cα-C-O) | Defines the backbone conformation | May be sterically restricted |

| φ (C-N-Cα-C) | Defines the backbone conformation | Less directly affected |

| χ1 (N-Cα-Cβ-Cγ) | Defines the side-chain orientation | Significantly restricted due to steric clash |

| χ2 (Cα-Cβ-Cγ-Cδ) | Defines the side-chain orientation | May adopt altered preferential angles |

| χ3 (Cβ-Cγ-Cδ-Oε1) | Defines the terminal carboxyl group orientation | May be influenced by changes in the overall side-chain conformation |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these calculations can predict parameters such as charge distribution, molecular orbitals, and reactivity indices.

Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study gamma-irradiated powders of DL-2-methyl glutamic acid hemihydrate (DL2MGAH). dicle.edu.trresearchgate.netscience.govacs.orgacs.orgacs.org Such studies have identified the formation of the HOOCCH(CH₃)NH₂ĊHCH₂COOH·1/2H₂O radical. science.govscience.govscience.gov The spectral parameters of this radical, including g-values and hyperfine coupling constants, have been determined. science.govscience.govscience.gov These experimental findings can be correlated with quantum chemical calculations, such as those based on Density Functional Theory (DFT), to confirm the radical's structure and understand its electronic properties. Similar combined experimental and computational studies have been successfully applied to other amino acid derivatives to characterize radiation-induced radicals. researchgate.netresearchgate.net

Table 2: Identified Radical in γ-irradiated DL-2-Methyl Glutamic Acid Hemihydrate

| Parent Compound | Identified Radical Species | Experimental Technique |

|---|---|---|

| DL-2-methyl glutamic acid hemihydrate | HOOCCH(CH₃)NH₂ĊHCH₂COOH·1/2H₂O | Electron Paramagnetic Resonance (EPR) |

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular Docking Studies for Enzyme Active Site Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. mdpi.com This method is instrumental in structure-based drug design and for understanding enzyme-substrate interactions. In the context of this compound, docking studies could be used to predict its binding affinity and mode of interaction with various enzymes that recognize glutamic acid, such as glutamate (B1630785) decarboxylase or glutamine synthetase. nih.govoup.com The addition of the methyl group would be a key factor in these predictions, as it could introduce favorable hydrophobic interactions or unfavorable steric clashes within the active site. Molecular docking studies have been successfully used to evaluate the anti-tumor potential of other glutamic acid derivatives by predicting their binding to target enzymes. nih.gov

In Silico Design and Screening of Glutamic Acid Derivatives

The in silico design and screening of novel compounds have become a cornerstone of modern drug discovery. mdpi.com Starting from a lead compound like glutamic acid, numerous derivatives can be designed and computationally evaluated for their potential biological activity. nih.govnih.gov A study on the design of glutamic acid derivatives involved the theoretical formulation of 123 compounds using Biovia Draw, followed by a selection process based on physicochemical, pharmacokinetic, and pharmaco-toxicological properties determined by in silico methods. nih.gov This approach could be applied to this compound to generate a library of new derivatives with potentially enhanced properties. For example, further modifications to the side chain or the carboxyl and amino groups could be explored to optimize binding to a specific biological target. The design of a novel, orthogonally protected glutamic acid analog for the synthesis of high-affinity peptide mimetics highlights the power of this approach. mit.edu

Table 3: Stages in the In Silico Design of Glutamic Acid Derivatives

| Stage | Description | Relevance to this compound |

|---|---|---|

| 1 | Library Creation | Design of novel derivatives based on the 2-Methyl glutamic acid scaffold. |

| 2 | Property Prediction | Use of online platforms and programs to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. |

| 3 | Virtual Screening | Docking of the designed derivatives against a biological target to predict binding affinity and mode. |

| 4 | Lead Optimization | Further modification of promising candidates to improve their properties. |

Theoretical Investigations of Stereoinversion Mechanisms

The stereochemistry of amino acids is crucial for their biological function. Theoretical investigations can be used to study the mechanisms of stereoinversion (racemization). While specific studies on the stereoinversion of 2-Methyl glutamic acid are not prominent in the literature, computational methods could be employed to investigate the energy barriers and transition states involved in the conversion between its different stereoisomers. Such studies would likely involve quantum chemical calculations to map the potential energy surface for the racemization process, which could occur via mechanisms such as deprotonation-reprotonation at the α-carbon. Understanding these mechanisms is important for applications where stereochemical purity is critical.

Biochemical Mechanisms and Enzymatic Catalysis

Interactions with Glutamate-Metabolizing Enzymes

Research indicates that 2-methylglutamic acid was specifically designed to not be a substrate for glutamate (B1630785) dehydrogenase (GLDH). nih.gov This enzyme typically catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. By not interacting with GLDH, 2-methylglutamic acid avoids being catabolized through this pathway, a key feature for its use as a metabolic probe. nih.gov

Glutamate Decarboxylase: 2-methylglutamic acid was designed to not be a substrate for glutamate decarboxylase (GAD) in the context of the γ-aminobutyric acid (GABA) shunt. nih.gov This pathway is crucial for the synthesis of the inhibitory neurotransmitter GABA from glutamate. However, studies on glutamate decarboxylase from Escherichia coli have shown that 2-methylglutamate can act as a substrate, leading to a minor decarboxylation-dependent transamination reaction alongside the primary reaction.

Ornithine Transcarbamoylase: There is currently no available scientific literature detailing direct interaction or inhibition studies of 2-methylglutamic acid with ornithine transcarbamylase (OTC). OTC is a key mitochondrial enzyme in the urea (B33335) cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). nih.govwikipedia.org Inhibitors of OTC are typically structural analogs of ornithine. nih.gov Given that 2-methylglutamic acid is an analog of glutamate, it is not expected to be a competitive inhibitor at the ornithine-binding site.

Glutamine synthetase (GS), the enzyme responsible for converting glutamate to glutamine, exhibits a high degree of stereoselectivity towards the enantiomers of 2-methylglutamic acid. nih.gov Specifically, only the (S)-enantiomer of 2-methylglutamic acid is a substrate for human glutamine synthetase, which converts it to (S)-2-methylglutamine in the presence of ATP and ammonium (B1175870) ions. nih.gov The (R)-enantiomer is not a substrate for this enzyme. nih.gov This is a notable difference from the enzyme's interaction with glutamate, where both D- and L-isomers can be acted upon. nih.gov The reaction with racemic 2-methylglutamic acid results in the release of about 50% of the inorganic phosphate that would be released under identical conditions with L-glutamate, which is consistent with the selective amidation of only the (S)-isomer. nih.gov

Table 1: Stereoselective Amidation of 2-Methylglutamic Acid by Human Glutamine Synthetase

| Substrate | Enzyme | Product | Stereoselectivity |

|---|---|---|---|

| (S)-2-Methylglutamic Acid | Human Glutamine Synthetase | (S)-2-Methylglutamine | Substrate |

| (R)-2-Methylglutamic Acid | Human Glutamine Synthetase | No Reaction | Not a substrate |

| rac-2-Methylglutamic Acid | Human Glutamine Synthetase | (S)-2-Methylglutamine | Only (S)-enantiomer is converted |

The product of the glutamine synthetase reaction, (S)-2-methylglutamine, can be hydrolyzed back to (S)-2-methylglutamic acid. nih.gov This reverse reaction is catalyzed by glutaminase (B10826351) (GLS1), a phosphate-dependent amidohydrolase that is a key enzyme in the glutamate-glutamine cycle in the brain. nih.gov However, the hydrolysis of (S)-2-methylglutamine is reported to be slow. nih.gov This slow conversion rate is a significant factor in the in vivo accumulation of (S)-2-methylglutamine following the administration of (S)-2-methylglutamic acid. nih.gov

Aspartate Aminotransferase Interaction Studies

Currently, there is a lack of specific studies in the available scientific literature that detail the pH-dependent binding dynamics and conformational transitions of 2-methylglutamic acid with aspartate aminotransferase (AST). Aspartate aminotransferase is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a crucial role in amino acid metabolism, catalyzing the reversible transamination between aspartate and α-ketoglutarate to form oxaloacetate and glutamate. nih.govwikipedia.orgnzytech.com The optimal pH for this enzyme is generally around 8.5. nzytech.com The binding of substrates and their analogs to AST is known to be influenced by pH, which affects the protonation state of both the substrate and key amino acid residues in the active site, leading to conformational changes in the enzyme. nih.gov However, without direct experimental data for 2-methylglutamic acid, a quantitative description of its pH-dependent interaction with AST cannot be provided.

Role as a Substrate Analogue for Active Site Characterization

2-Methylglutamic acid serves as a substrate analogue, a molecule that mimics the natural substrate of an enzyme, enabling the detailed study of the enzyme's active site. Due to its structural similarity to L-glutamate, it can bind to the active sites of glutamate-processing enzymes, allowing researchers to probe the steric and electronic requirements for substrate binding and catalysis.

For instance, studies on glutamate racemase, an enzyme that interconverts L- and D-glutamate, can utilize 2-methylglutamic acid to understand the geometry and amino acid residues within the active site that are crucial for catalysis. The presence of the methyl group at the alpha-carbon provides a steric probe to map the space available within the active site. The enantiomers of 2-methylglutamate, (R)- and (S)-2-methylglutamate, have been shown to be transported into brain synaptosomes, although with differing efficiencies, and (S)-2-methylglutamate is released upon membrane depolarization in a manner similar to L-glutamate. researchgate.net This suggests that the active site of the relevant transporters and release machinery can accommodate the methyl group, providing information about the spatial constraints of these proteins.

Furthermore, the differential metabolism of the enantiomers of 2-methylglutamate highlights the stereoselectivity of the enzymes involved. For example, (S)-2-methylglutamate is a substrate for glutamine synthetase, being converted to (S)-2-methylglutamine, while the (R)-enantiomer is not. researchgate.netnih.gov This stereospecificity provides valuable information about the precise orientation required for a substrate to bind effectively within the active site of glutamine synthetase.

Glutamate Mutase Studies as a Substrate Analogue and Inhibitor

Glutamate mutase is a key enzyme in the anaerobic fermentation of glutamate, catalyzing the reversible isomerization of L-glutamate to L-threo-3-methylaspartate. researchgate.netresearchgate.net This reaction is a complex carbon skeleton rearrangement that proceeds via a radical mechanism dependent on coenzyme B12. researchgate.netresearchgate.net The study of substrate analogues is crucial for elucidating the intricate mechanism of this enzyme.

Interestingly, while (2S, 3R)- and (2S, 3S)-3-methylglutamic acids act as competitive inhibitors of glutamate mutase, indicating they can bind to the active site, they are not substrates for the rearrangement reaction. ias.ac.in This suggests that while the initial binding is possible, these analogues cannot adopt the necessary conformation for the subsequent catalytic steps. ias.ac.in In contrast, 2-methyleneglutarate (B1258928) acts as an inhibitor, 2-ketoglutarate as a partial substrate, and L-2-hydroxyglutarate as an alternate substrate, while 2-methylglutarate does not appear to bind to the enzyme at all. researchgate.net

These findings highlight the stringent substrate specificity of glutamate mutase and provide critical information about the structural requirements within the active site for catalysis to occur. The inability of 2-methylglutamic acid to act as a substrate, despite its structural similarity to glutamate, underscores the importance of the hydrogen at the C-2 position for the radical rearrangement mechanism.

Table 1: Interaction of Glutamate Analogues with Glutamate Mutase

| Compound | Role | Finding | Reference |

| (2S, 3R)-3-Methylglutamic acid | Competitive Inhibitor | Binds to the active site but is not a substrate for rearrangement. Ki = 1.35 mM. | ias.ac.in |

| (2S, 3S)-3-Methylglutamic acid | Competitive Inhibitor | Binds to the active site but is not a substrate for rearrangement. Ki = 1.35 mM. | ias.ac.in |

| 2-Methyleneglutarate | Inhibitor | Inhibits enzyme activity. | researchgate.net |

| 2-Ketoglutarate | Partial Substrate | Can be partially processed by the enzyme. | researchgate.net |

| L-2-Hydroxyglutarate | Alternate Substrate | Binds with a Km of 1.2 mM and has a kcat of 0.05 s⁻¹, which is 100-fold less than L-glutamate. | researchgate.net |

| 2-Methylglutarate | No Binding | Does not bind to the enzyme. | researchgate.net |

Recognition by Aminoacyl-tRNA Synthetases (e.g., Non-discriminating Glutamyl-tRNA Synthetase)

Aminoacyl-tRNA synthetases are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. ebi.ac.uknih.gov Glutamyl-tRNA synthetase (GluRS) specifically charges tRNAGlu with glutamate. ebi.ac.uk Some organisms possess a non-discriminating GluRS (ND-GluRS) that can glutamylate both tRNAGlu and tRNAGln. aars.onlinenih.gov

The study of how these enzymes interact with substrate analogues like 2-methylglutamic acid can reveal details about their recognition mechanisms. The introduction of a methyl group on the alpha-carbon of glutamate can test the steric tolerance of the amino acid binding pocket of GluRS. Research has shown that (S)-2-methylglutamate can be a substrate for glutamine synthetase, an enzyme that shares mechanistic similarities with the amino acid activation step of aminoacyl-tRNA synthetases. nih.gov This suggests that the active site of glutamine synthetase can accommodate the methyl group.

The ability of a non-discriminating GluRS to recognize and potentially bind 2-methylglutamic acid would provide insights into the evolution of substrate specificity. The active site of ND-GluRS is thought to be more accommodating to allow for the binding of both tRNAGlu and tRNAGln. nih.gov Investigating the interaction of 2-methylglutamic acid with both discriminating and non-discriminating GluRS could elucidate the structural features that govern their respective specificities.

Enzymatic Specificity for Alpha-Methylated Amino Acids

The introduction of a methyl group at the alpha-position of an amino acid can significantly impact its interaction with enzymes. enamine.netnih.gov This modification can enhance the metabolic stability of peptides by making them resistant to proteolytic cleavage. ethz.ch

Studies with 2-methylglutamic acid have demonstrated the high stereospecificity of certain enzymes. For example, glutamine synthetase from sheep brain exhibits a strong preference for the (S)-enantiomer of 2-methylglutamic acid, efficiently converting it to (S)-2-methylglutamine. nih.gov This indicates that the active site of the enzyme is precisely configured to accommodate the L-configuration of the amino acid, and the presence of the methyl group does not disrupt this binding, as long as the stereochemistry is correct.

Conversely, the metabolism of 2-methylglutamic acid along other pathways, such as the GABA shunt, appears to be limited for both enantiomers. researchgate.net This suggests that the enzymes involved in this pathway, like glutamate decarboxylase, have stricter substrate requirements that cannot tolerate the alpha-methyl substitution. These findings underscore the diverse ways in which different enzymes have evolved to recognize and process their specific substrates, and how a seemingly small modification like alpha-methylation can be a powerful tool to probe these specificities.

Investigation of Metabolic Pathways and Analogous Roles in Biological Systems

Interference and Modulation of the Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a critical pathway for recycling the excitatory neurotransmitter glutamate (B1630785) and detoxifying ammonia (B1221849) in the brain. ssiem.orgwikipedia.org This cycle involves the uptake of glutamate by astrocytes, its conversion to glutamine by the enzyme glutamine synthetase (GS), and the subsequent transfer of glutamine back to neurons to be converted back into glutamate. nih.govmdpi.com

Research has shown that 2-methylglutamic acid enantiomer-specifically modulates this cycle. researchgate.net The (S)-enantiomer, (S)-2MeGlu, is a substrate for glutamine synthetase and is selectively converted into (S)-2-methylglutamine ((S)-2MeGln) within the brain, primarily in astrocytes. researchgate.netnih.gov This indicates that (S)-2MeGlu can enter the glutamate-glutamine cycle, effectively mimicking glutamate in the amidation step that occurs in astrocytes. researchgate.net However, the subsequent hydrolysis of (S)-2MeGln back to (S)-2MeGlu in neurons is a slow process. researchgate.netnih.gov This selective metabolism allows (S)-2MeGlu to act as a modulator of the cycle. In contrast, the (R)-enantiomer is not a suitable substrate for glutamine synthetase and does not significantly participate in the cycle. nih.govnih.gov

Analysis of Metabolism within Brain Compartments (e.g., synaptosomes, astrocytes, neurons)

The metabolism of 2-methylglutamic acid is highly dependent on the specific brain compartment and the stereochemistry of the molecule. researchgate.net Studies using isolated brain components have provided a detailed picture of its processing.

Synaptosomes: (S)-2MeGlu is efficiently transported into synaptosomes, which are isolated nerve terminals. nih.gov Upon chemical stimulation (membrane depolarization), it is released in a manner equivalent to the natural neurotransmitter L-glutamate. researchgate.netnih.gov Conversely, (R)-2MeGlu is transported less efficiently and is not released upon depolarization. researchgate.netnih.gov

Astrocytes: These glial cells are central to the metabolism of (S)-2MeGlu. Primary astrocyte cultures readily take up (S)-2MeGlu and convert it to (S)-2MeGln through the action of glutamine synthetase, a key astrocytic enzyme. researchgate.netresearchgate.net

Neurons: Primary neuronal cultures demonstrate the ability to take up (S)-2MeGln, the product of astrocytic metabolism. researchgate.net Once inside the neuron, (S)-2MeGln is then slowly hydrolyzed back into (S)-2MeGlu. researchgate.netresearchgate.net

This compartmentalized and stereoselective metabolism underscores the compound's utility in dissecting the specific roles of different cell types in neurotransmitter handling.

Table 1: Comparative Metabolism of 2-Methylglutamic Acid Enantiomers in Brain Compartments

| Feature | (S)-2-Methylglutamate ((S)-2MeGlu) | (R)-2-Methylglutamate ((R)-2MeGlu) | Reference |

| Transport into Brain & Synaptosomes | Efficient | Less Efficient | researchgate.net, nih.gov, nih.gov |

| Depolarization-Induced Release from Synaptosomes | Yes, equivalent to L-Glutamate | No | researchgate.net, nih.gov, nih.gov |

| Metabolism in Astrocytes (Substrate for Glutamine Synthetase) | Yes, converted to (S)-2MeGln | No | researchgate.net, nih.gov, researchgate.net |

| Metabolism in Neurons | Slow hydrolysis from (S)-2MeGln | Not applicable | researchgate.net, researchgate.net |

Evaluation of Interaction with Gamma-Aminobutyric Acid (GABA) Shunt Pathway

The GABA shunt is a metabolic pathway that synthesizes and degrades the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). researchgate.net The shunt begins with the conversion of glutamate to GABA by the enzyme glutamate decarboxylase (GAD). nih.govmdpi.com Research was conducted to test the hypothesis that 2-methylglutamic acid might impact this pathway. researchgate.netnih.gov

The findings are definitive: neither the (S) nor the (R) enantiomer of 2-methylglutamate is metabolized along the GABA shunt. researchgate.netnih.govnih.gov The insertion of a methyl group on the alpha-carbon of glutamate effectively prevents it from being a substrate for GAD. researchgate.netnih.gov This metabolic isolation from the GABAergic system is a key feature, allowing researchers to study glutamatergic pathways without the confounding variable of conversion to GABA. researchgate.net

Exploration as Research Probes for Cellular Uptake and Transport Mechanisms

The unique and selective metabolic fate of 2-methylglutamic acid's enantiomers makes them valuable as research probes. researchgate.netnih.gov They show promise as potential imaging probes for identifying and studying cells that produce or transport L-glutamine, due to the specific interaction of the (S)-enantiomer with astrocytic glutamine synthetase. nih.gov

By using these molecules, scientists can investigate the stereospecificity of amino acid transporters in different brain compartments. researchgate.net The efficient transport and subsequent release of (S)-2MeGlu from synaptosomes, compared to the poor transport and lack of release of (R)-2MeGlu, provides a tool to explore the structural requirements of neurotransmitter transport and release machinery. nih.govnih.gov The use of methylated analogs like 2-methylglutamic acid allows for the characterization of specific glutamate transporters. nih.gov

Role as Precursors or Analogs in Neurotransmitter System Research

In the field of neurotransmitter research, 2-methylglutamic acid serves as a critical analog rather than a direct precursor to a natural neurotransmitter. The (S)-enantiomer has been classified as a "false neurotransmitter". researchgate.netnih.gov This term is used because it is taken up into synaptic terminals, stored in vesicles, and released upon stimulation just like glutamate, yet it possesses very limited ability to activate glutamate receptors. researchgate.netnih.gov

This characteristic is experimentally invaluable. It allows for the study of the physical aspects of the neurotransmitter life cycle—uptake, packaging, and release—independently of the downstream signaling effects that would normally be triggered by glutamate. nih.gov Therefore, it serves as an essential tool for dissecting the mechanics of synaptic transmission. Furthermore, as a derivative of an amino acid, it is used in broader biochemical research to understand metabolic pathways and as a structural starting point in the development of pharmaceuticals aimed at neurological disorders. ontosight.aichemimpex.com

Advanced Analytical Techniques for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of amino acids and their derivatives due to its versatility and efficiency. However, the inherent properties of compounds like 2-Methylglutamic acid, such as high polarity and lack of a strong chromophore, necessitate derivatization to enhance their detection by common HPLC detectors.

To improve the chromatographic behavior and detectability of amino acids, derivatization is a key step. actascientific.comactascientific.com This process can be performed either before the sample is introduced into the HPLC column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comcreative-proteomics.com

Pre-column Derivatization: This approach involves reacting the amino acids with a derivatizing reagent prior to injection. actascientific.com The resulting derivatives are then separated on a reversed-phase HPLC column. actascientific.com Common reagents for primary amino acids include o-phthalaldehyde (B127526) (OPA), while 9-fluorenylmethyl chloroformate (FMOC) is used for both primary and secondary amino acids. axionlabs.comjascoinc.com A dual-reagent approach using both OPA and FMOC can be employed for comprehensive analysis of all amino acids in a sample. jascoinc.com Other historical reagents include dansyl derivatives and phenyl thiohydantoin derivatives. actascientific.com The primary advantage of pre-column derivatization is the ability to use gradient elution for better separation and achieve high sensitivity. actascientific.com Automated pre-column derivatization systems can significantly improve reproducibility and reduce manual labor. axionlabs.com

Post-column Derivatization: In this technique, the amino acids are first separated in their native form, typically by ion-exchange chromatography, and then mixed with a derivatizing reagent in a post-column reactor before entering the detector. actascientific.comcreative-proteomics.com Reagents like ninhydrin (B49086) and OPA are frequently used. actascientific.comactascientific.com Post-column derivatization offers excellent reproducibility and can detect non-derivatized compounds that have absorbance. creative-proteomics.com

Table 1: Comparison of Pre-column and Post-column Derivatization Strategies

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Timing of Derivatization | Before chromatographic separation actascientific.com | After chromatographic separation creative-proteomics.com |

| Typical Chromatography | Reversed-phase HPLC actascientific.com | Ion-exchange HPLC actascientific.com |

| Common Reagents | OPA, FMOC, Dansyl Chloride actascientific.comaxionlabs.com | Ninhydrin, OPA actascientific.comactascientific.com |

| Advantages | High sensitivity, faster analysis, use of gradient elution actascientific.com | High reproducibility, no interference from reagent peaks actascientific.comcreative-proteomics.com |

| Disadvantages | Potential for multiple derivative products, reagent peaks may interfere actascientific.com | More complex instrument setup, potential for band broadening |

The separation and quantification of 2-Methylglutamic acid and its analogues, such as glutamic acid, glutamine, and acetyl-glutamine, often rely on reversed-phase HPLC following derivatization. For instance, a method for the simultaneous determination of acetyl-L-glutamine and acetyl-D-glutamine has been developed using a chiral stationary phase (Chiralpak AD-H column) with a mobile phase of n-hexane and ethanol (B145695) containing acetic acid. nih.gov This demonstrates the capability to resolve stereoisomers, which is critical for studying the biological activity of specific enantiomers.

Another approach focuses on the separation of compounds within the glutamate (B1630785) metabolomic cycle, including glutamate, glutamine, and alpha-ketoglutarate, using Hydrophilic Interaction Liquid Chromatography (HILIC). helixchrom.com HILIC is particularly well-suited for highly polar compounds that are poorly retained on traditional reversed-phase columns. helixchrom.com An improved HPLC method with electrochemical detection has also been described for the determination of glutamate and glutamine in brain homogenates, based on pre-column derivatization with OPA and sodium sulfite. nih.gov

For ultimate sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique allows for the detection and quantification of trace levels of 2-Methylglutamic acid and its metabolites in complex biological matrices. youtube.com LC-MS/MS methods are instrumental in metabolite profiling studies, enabling the identification and characterization of a wide range of compounds. youtube.comyoutube.com

A significant challenge in the LC-MS/MS analysis of glutamine and glutamic acid is the in-source cyclization to pyroglutamic acid, which can lead to inaccurate quantification. nih.govnih.gov It has been shown that a substantial percentage of glutamine can be converted to pyroglutamic acid in the electrospray ionization (ESI) source, with the extent of conversion dependent on instrumental parameters like the fragmentor voltage. nih.govnih.gov Therefore, chromatographic separation of these compounds before they enter the mass spectrometer is crucial. nih.govnih.gov The use of isotopic internal standards and optimized MS source conditions can help to correct for and minimize this artifact. nih.govnih.gov

LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode provide high specificity and sensitivity for quantitative analysis. researchgate.net For example, a method for N-carbamyl-L-glutamic acid in feedstuff used positive electrospray ionization (ESI+) and specific fragment ions for qualitative and quantitative analysis. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) for Volatile Derivatives

Gas chromatography (GC) is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. sigmaaldrich.com Since amino acids like 2-Methylglutamic acid are polar and non-volatile, they must be chemically modified through derivatization prior to GC/MS analysis. sigmaaldrich.com This process replaces active hydrogens on polar functional groups with nonpolar moieties, increasing volatility. sigmaaldrich.comjfda-online.com

A common derivatization strategy is silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves a two-step derivatization, first creating methyl esters followed by acylation with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com These Me-PFP derivatives have shown long-term stability in toluene (B28343) extracts, allowing for precise and accurate quantitative measurements by GC-MS. mdpi.com

It is important to note that during derivatization, some glutamyl peptides can undergo intramolecular conversion to pyroglutamate (B8496135). nih.govresearchgate.net For instance, γ-glutamyl peptides have been shown to convert to pyroglutamate methyl ester pentafluoropropione amide derivatives during the derivatization process. nih.govresearchgate.net

Microdialysis Techniques for In Vivo Sampling and Neurochemical Analysis

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous monitoring of extracellular concentrations of neurochemicals, including glutamate, in the brain of awake and freely moving animals. nih.govnih.govnih.gov A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the brain tissue. nih.gov The probe is then perfused with a physiological solution, and small molecules from the interstitial fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. nih.gov The collected dialysate can then be analyzed by highly sensitive techniques like HPLC or LC-MS/MS. nih.gov

This technique has been extensively used to study the role of extracellular glutamate in various physiological and pathological conditions, such as traumatic brain injury. nih.gov Studies have shown that elevated levels of extracellular glutamate in the brain, as measured by microdialysis, are associated with poorer outcomes after severe traumatic brain injury. nih.gov Microdialysis has also been employed to investigate the effects of toxins on glutamate release in the hippocampus of rats. nih.gov

Application of Stable Isotope Tracers for Metabolic Flux Determination

Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways, a field known as metabolic flux analysis. nih.govnih.gov In this approach, a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), is introduced into a biological system. nih.govisotope.com The labeled atoms are then incorporated into downstream metabolites, and the pattern and extent of this incorporation are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govisotope.com

For studying pathways involving 2-Methylglutamic acid, precursors like ¹³C-labeled glucose or ¹³C, ¹⁵N-labeled glutamine can be used. nih.govnih.govisotope.com By tracing the flow of these isotopes, researchers can quantify the rates of metabolic reactions (fluxes) and determine the relative contributions of different substrates to the synthesis of 2-Methylglutamic acid and its related metabolites. nih.govisotope.com This provides a dynamic view of metabolism that cannot be obtained from simple concentration measurements. nih.gov For example, the contribution of glutamine to the tricarboxylic acid (TCA) cycle can be assessed by measuring the labeling of TCA cycle intermediates. isotope.com The use of heavy water (D₂O) is another emerging technique that allows for the simultaneous measurement of the synthesis of proteins, lipids, and DNA. youtube.com

Table 2: Common Stable Isotope Tracers and Their Applications in Metabolic Flux Analysis

| Stable Isotope Tracer | Labeled Atom(s) | Typical Application | Analytical Technique |

| D-Glucose | ¹³C isotope.com | Tracing carbon flow through glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle nih.govmdpi.com | GC-MS, LC-MS isotope.com |

| L-Glutamine | ¹³C, ¹⁵N nih.govnih.gov | Investigating glutamine metabolism and its contribution to the TCA cycle isotope.com | GC-MS, LC-MS isotope.com |

| Heavy Water | Deuterium (²H) youtube.com | Measuring the synthesis rates of various biomolecules including proteins and lipids youtube.com | Mass Spectrometry youtube.com |

Research on Derivatives and Analogues of 2 Methylglutamic Acid

Synthesis and Characterization of Substituted 2-Methylglutamic Acid Analogues

The synthesis of substituted 2-methylglutamic acid analogues is a key area of research, driven by the quest for novel compounds with specific biological activities. Racemic 2-methylglutamic acid is commonly synthesized from levulinic acid. nih.gov Various methods have been developed to produce specific isomers and derivatives.

One approach involves the reductive amination of 2-keto-(R,S)-4-methylglutaric acid using glutamate (B1630785) dehydrogenase. This enzymatic method, coupled with an NADH recycling system, yields both (2S,4R)-"erythro"- and (2S,4S)-"threo"-4-methylglutamic acids, which can then be separated by anion-exchange chromatography. researchgate.net These isomers have distinct nuclear magnetic resonance, electrophoretic, and chromatographic properties. researchgate.net

Another synthetic route starts from (S)-1-t-butoxycarbonyl-5-t-butyldiphenylsiloxymethylpyrrolidine-2-one to produce (2S,4R)-4-methylglutamic acid in multi-gram quantities. researchgate.net A key step in this process is a diastereoselective methylation that yields the desired trans product. researchgate.net Furthermore, the synthesis of DL-4,4-F2Glu has been achieved through a nitroaldol reaction involving ethyl nitroacetate (B1208598) and a difluorinated aldehyde ethyl hemiacetal. researchgate.net

The characterization of these analogues involves a range of analytical techniques. For instance, the solid-state conformation of racemic N-methylglutamic acid has been determined by single-crystal X-ray crystallography, revealing a zwitterionic form in the crystal lattice. researchgate.net Infrared spectroscopy further confirms the zwitterionic nature of the molecule. researchgate.net

| Analogue | Starting Material(s) | Key Synthetic Step(s) | Characterization Methods | Reference(s) |

| (2S,4R)- and (2S,4S)-4-Methylglutamic Acid | 2-keto-(R,S)-4-methylglutaric acid | Glutamate dehydrogenase-catalyzed reductive amination | Anion-exchange chromatography, NMR, electrophoresis | researchgate.net |

| (2S,4R)-4-Methylglutamic Acid | (S)-1-t-butoxycarbonyl-5-t-butyldiphenylsiloxymethylpyrrolidine-2-2-one | Diastereoselective methylation | Not specified | researchgate.net |

| DL-4,4-F2Glu | Ethyl nitroacetate, difluorinated aldehyde ethyl hemiacetal | Nitroaldol reaction | Not specified | researchgate.net |

| N-Methyl-DL-glutamic Acid | Not specified | Not specified | Single-crystal X-ray crystallography, IR spectroscopy | researchgate.net |

| dl-α-Methylglutamic Acid | Ethyl levulinate, ammonium (B1175870) cyanide | Reaction followed by treatment with ammonium hydroxide | Physical constants (melting point, pH of aqueous solution) | acs.org |

Peptide Analogues (e.g., Glycyl-2-Methylprolyl-Glutamic Acid) in Neurochemical Research

Peptide analogues incorporating 2-methylglutamic acid are of significant interest in neurochemical research due to their potential to modulate neuronal function and provide neuroprotection. A prominent example is Glycyl-L-2-Methylprolyl-L-Glutamic Acid (G-2MePE), also known as Trofinetide. google.compharmaoffer.com This tripeptide is an analogue of glycyl-L-prolyl-L-glutamic acid (GPE), a naturally occurring molecule in the brain. google.comnih.gov

Trofinetide has demonstrated neuroprotective effects, including anti-apoptotic and anti-necrotic properties. google.com It is being investigated for its therapeutic potential in treating neurodegeneration, behavioral disorders arising from traumatic brain injury, and autoimmune disorders of the brain like multiple sclerosis. google.com The mechanism of action is believed to involve the reduction of inflammation and apoptosis (cell death), thereby protecting neurons. pharmaoffer.comnih.gov

The synthesis of such peptide analogues typically involves solid-phase peptide synthesis. google.com This method allows for the sequential addition of amino acids to a resin support, followed by cleavage and deprotection to yield the final peptide. google.com

Another area of research involves the study of how peptide analogues influence neurotransmitter systems. For instance, Glycyl-L-glutamine has been investigated as a precursor to the neurotrophically active Glycyl-L-glutamic acid, which can maintain levels of acetylcholinesterase and butyrylcholinesterase in denervated sympathetic ganglia. nih.gov

| Peptide Analogue | Target/Application | Observed/Potential Effects | Reference(s) |

| Glycyl-L-2-Methylprolyl-L-Glutamic Acid (Trofinetide) | Neurodegeneration, Traumatic Brain Injury, Multiple Sclerosis | Anti-apoptotic, anti-necrotic, reduces inflammation | google.compharmaoffer.com |

| Glycyl-L-glutamic acid | Neurotrophic support | Maintenance of acetylcholinesterase and butyrylcholinesterase levels | nih.gov |

Conjugates with Polymers for Advanced Material and Research Tool Development (e.g., PEG-conjugates)

The conjugation of 2-methylglutamic acid and its parent compound, glutamic acid, with polymers like polyethylene (B3416737) glycol (PEG) has led to the development of advanced materials and research tools. PEGylation, the process of attaching PEG chains, can improve the water solubility and stability of molecules. reading.ac.uk

Poly(L-glutamic acid) (PGA) has been utilized as a biodegradable and water-soluble polymer carrier for drug delivery. nih.gov The pendant carboxyl groups of glutamic acid residues provide reactive sites for conjugating therapeutic agents. nih.gov For example, doxorubicin (B1662922) has been conjugated to a peptide-targeted polyglutamic acid polymer for cancer therapy. nih.gov

PEG can be conjugated to glutamic acid in various forms, such as Glutamic acid-PEG-Glutamic acid and 4-Arm PEG-glutamic acid. biochempeg.combiochempeg.com These conjugates find applications in medical research, drug release, nanotechnology, and the development of new materials and functional coatings. biochempeg.combiochempeg.com The synthesis of these conjugates often involves activating the terminal hydroxyl groups of PEG to react with the amino groups of glutamic acid. researchgate.net

| Polymer Conjugate | Polymer | Application Area | Key Feature | Reference(s) |

| Peptide-targeted polyglutamic acid-doxorubicin | Poly(L-glutamic acid) | Cancer therapy | Drug delivery carrier | nih.gov |

| Glutamic acid-PEG-Glutamic acid | Polyethylene glycol (PEG) | Medical research, drug release, nanotechnology | Bifunctional linker | biochempeg.com |

| 4-Arm PEG-glutamic acid | Polyethylene glycol (PEG) | Bioconjugation, drug delivery | Multi-arm structure for multiple conjugations | biochempeg.com |

| PLG-g-mPEG-CA4 nanoparticles | Poly(L-glutamic acid)-graft-methoxy poly(ethylene glycol) | Combination cancer therapy | Nanoparticle formulation for drug delivery | nih.gov |

Studies of Metal Complexes with 2-Methylglutamic Acid

The ability of amino acids, including 2-methylglutamic acid, to form complexes with metal ions is a well-established area of coordination chemistry with potential biological implications. Amino acids can act as bidentate ligands, coordinating with metal ions through their carboxyl and amino groups. jocpr.com

The synthesis of metal complexes typically involves the reaction of a metal salt with the amino acid in a solution where the amino acid is deprotonated, often by the addition of a base. jocpr.com The resulting complexes can be characterized by techniques such as infrared spectroscopy and atomic absorption analysis to confirm the coordination of the ligand to the metal ion. jocpr.com

Studies on mixed-ligand copper(II) complexes have been conducted using 2,6-pyridinedicarboxylic acid and various amino acids, including L-glutamic acid. researchgate.net These complexes have been synthesized using solvothermal methods and characterized by elemental analysis, FT-IR, and mass spectroscopy to determine their structure and geometry. researchgate.net The formation of metal complexes can influence the biological activity of the amino acid and the metal ion.

| Metal Ion | Ligands | Coordination | Characterization Techniques | Reference(s) |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Leucine, Methionine | Bidentate (carboxyl and amine groups) | Infrared spectroscopy, Atomic absorption analysis | jocpr.com |

| Cu(II) | 2,6-pyridinedicarboxylic acid, L-glutamic acid | Octahedral geometry | Elemental analysis, FT-IR, Mass spectroscopy, UV-visible spectroscopy | researchgate.net |

| Ni(II), Pd(II), Pt(IV) | 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid | 1:1 (Ni), 1:2 (Pd, Pt) metal-ligand ratio | Elemental analysis, TGA, UV-Vis, FTIR, 1H-NMR, LC-Mass, Atomic absorption, Conductivity, Magnetic susceptibility | rdd.edu.iq |

Q & A

Advanced Research Questions

What experimental strategies can resolve contradictions in the biological activity of this compound across studies?

Methodological Answer:

- Systematic Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line specificity, dosage, and exposure time .

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions to compare potency .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C-glutamic acid) to trace metabolic incorporation in pathways like the TCA cycle . Reference conflicting data in the context of assay sensitivity (e.g., LC-MS vs. fluorescence-based detection) .

How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using crystal structures of glutamic acid receptors (e.g., NMDA or AMPA) .

- Docking Studies : Compare binding affinities of this compound with native glutamic acid using software like AutoDock Vina .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., pKa, charge distribution) to explain stereochemical effects . Validate predictions with in vitro binding assays .

What advanced techniques elucidate the role of this compound in metabolic pathways?

Methodological Answer:

- Metabolomics : Use LC-MS/MS to quantify changes in TCA cycle intermediates (e.g., α-ketoglutarate, malate) in cells treated with the compound .

- Isotope Tracing : Track ¹³C-labeled this compound incorporation into biomass or CO2 in respirometry assays .

- Genetic Knockdown Models : Silence glutamic acid transporters (e.g., SLC1A1) to assess dependency on uptake mechanisms .

How does the hemihydrate form influence the pharmacokinetic profile of 2-methyl glutamic acid compared to other hydration states?

Methodological Answer:

- In Vivo Pharmacokinetics : Compare bioavailability in rodent models using hemihydrate vs. anhydrous forms via plasma LC-MS analysis .

- Dissolution Testing : Use USP apparatus to measure dissolution rates in simulated gastric fluid .

- Crystal Engineering : Modify crystal morphology (e.g., via co-crystallization) to enhance solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products